molecular formula C36H52ClCrN2O2 B1143170 (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride CAS No. 164931-83-3

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

Cat. No. B1143170
CAS RN: 164931-83-3
M. Wt: 632.26
InChI Key:
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Description

“(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride” is a chemical compound used as a catalyst or reagent for a wide range of asymmetric transformations . It is also known as Cr (salen)Cl .


Molecular Structure Analysis

The molecular formula of this compound is C36H54Cl3CrN2O2 . The InChIKey is ZWANLSXDTHQDNO-OHRASPNLSA-K . The compound is also known by its alternate name: Cr (salen)Cl .


Chemical Reactions Analysis

This compound is a catalyst for the asymmetric ring-opening of meso-epoxides and for the kinetic resolution of terminal epoxides. It is also a precatalyst for asymmetric Diels-Alder and hetero Diels-Alder reactions .


Physical And Chemical Properties Analysis

This compound is a brown powder with a melting point of 375.5–398°C (dec). It has low solubility in CH3CN, Et2O, THF, and t-BuOMe . It is supplied in solid form and can be purified by recrystallization from CH3CN .

Scientific Research Applications

1. Asymmetric Diels-Alder and Hetero Diels-Alder Reactions This compound serves as a precatalyst for asymmetric Diels-Alder and hetero Diels-Alder reactions . These reactions are important in the synthesis of cyclic compounds, which have numerous applications in pharmaceuticals and materials science.

Copolymerization of CO2 and Epoxides

It acts as a catalyst for the copolymerization of CO2 and epoxides . This process is crucial in the production of polycarbonates, which are used in a variety of applications, including the manufacture of compact discs, eyeglasses, and bulletproof glass.

Enantioselective Alkylation of Tributyltin Enolates

The compound is used as a catalyst for the enantioselective alkylation of tributyltin enolates . This reaction is a key step in the synthesis of many biologically active molecules, including pharmaceuticals and natural products.

Asymmetric Ring-Opening of Meso-Epoxides

It is used as a catalyst for the asymmetric ring-opening of meso-epoxides . This reaction is a powerful tool in the synthesis of a wide range of chiral compounds, which are important in the pharmaceutical industry.

Kinetic Resolution of Terminal Epoxides

The compound is used for the kinetic resolution of terminal epoxides . This process is important in the production of enantiomerically pure epoxides, which are valuable intermediates in the synthesis of a variety of organic compounds.

Catalyst for Industrial Chemistry

The compound is used in industrial chemistry as a catalyst .

Safety and Hazards

This compound is harmful if inhaled, swallowed, or in contact with skin. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is stable under recommended storage conditions and should avoid strong oxidizing agents .

Mechanism of Action

Target of Action

The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.

Mode of Action

The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.

Biochemical Pathways

The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions . These effects can include the formation of new compounds, which can have various roles in biochemical processes.

Result of Action

The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution . On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.

properties

IUPAC Name

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichlorochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.3ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSDVGHEFTVUQG-ZYOJYBKFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Cl3CrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

CAS RN

164931-83-3
Record name Chromium, chloro[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the key applications of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in organic synthesis?

A1: (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride serves as a versatile catalyst or reagent in a variety of asymmetric transformations. [] While the provided research paper focuses on the compound's characterization, its utility in asymmetric synthesis is well-documented in scientific literature. Researchers utilize its chiral environment to facilitate enantioselective reactions, leading to the formation of chiral molecules with high stereoselectivity. These reactions are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, where the production of enantiomerically pure compounds is often essential.

Q2: What are the safety considerations associated with handling (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride?

A2: The provided research highlights that (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is harmful if inhaled, swallowed, or comes into contact with skin. [] Therefore, appropriate personal protective equipment, including gloves, protective clothing, eye protection, and face protection, must be worn when handling this compound. It is essential to handle it in well-ventilated areas to minimize the risk of inhalation. Additionally, the compound should be stored away from strong oxidizing agents to prevent hazardous decomposition.

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